An In-depth Technical Guide to the Chemical Properties of 10-Oxo Docetaxel
An In-depth Technical Guide to the Chemical Properties of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that has garnered interest for its potential anti-tumor properties.[1][2][3][4][5] It is recognized as a significant intermediate and a degradation product of the widely used chemotherapeutic agent, Docetaxel.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical properties of 10-Oxo Docetaxel, including its synthesis, stability, and biological activities, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its purported mechanisms of action.
Chemical and Physical Properties
10-Oxo Docetaxel is a complex diterpenoid with a molecular formula of C43H51NO14 and a molecular weight of approximately 805.86 g/mol .[2][4][7] Its chemical structure is closely related to that of Docetaxel, with the key difference being the oxidation of the hydroxyl group at the C-10 position to a ketone. This structural modification influences its physicochemical properties and potentially its biological activity.
Physicochemical Data
A summary of the available quantitative data for 10-Oxo Docetaxel is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined figures.
| Property | Value | Source |
| Molecular Formula | C43H51NO14 | [2][4][7] |
| Molecular Weight | 805.86 g/mol | [2][4][7] |
| CAS Number | 167074-97-7 | [2][4] |
| Melting Point | 152-158 °C | [8] |
| Boiling Point (Predicted) | 887.3 ± 65.0 °C | [8] |
| pKa (Predicted) | 11.19 ± 0.46 | [8] |
| XLogP3 (Computed for Docetaxel) | 1.6 | |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO | [3][9] |
| Storage Temperature | -20 °C | [3] |
| Stability | Unstable in solution, may epimerize | [8] |
Synthesis and Characterization
10-Oxo Docetaxel is primarily known as an oxidation product of Docetaxel.[10] Its synthesis can be achieved through the controlled oxidation of Docetaxel or via forced degradation under basic conditions.[11]
Illustrative Synthesis Pathway
Experimental Protocols
Synthesis via Forced Degradation:
A common method to generate 10-Oxo Docetaxel is through the forced degradation of Docetaxel.[11]
-
Preparation of Docetaxel Solution: Dissolve Docetaxel in a suitable solvent, such as methanol or acetonitrile.
-
Base-Induced Degradation: Add a basic solution (e.g., 0.1 M NaOH) to the Docetaxel solution.
-
Incubation: Allow the reaction mixture to stand at room temperature for a specified period, monitoring the degradation process by HPLC.
-
Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., 0.1 M HCl).
-
Extraction and Purification: The resulting mixture containing 10-Oxo Docetaxel and other degradation products can be purified using techniques like preparative HPLC or column chromatography.
Characterization by High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of 10-Oxo Docetaxel.[1][12][13][14][15][16][17][18][19]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][12][14][17][18]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.[12][14][16][17][18] The addition of a small amount of acetic acid or a buffer may be used to improve peak shape.[1]
-
Detection: UV detection at approximately 230-232 nm is suitable for monitoring the elution of 10-Oxo Docetaxel.[1][12][14][15]
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally employed.[12][14][15]
Structural Elucidation by NMR and Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive structural confirmation of 10-Oxo Docetaxel.[8][20][21][22][23][24] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign the proton and carbon signals and confirm the presence of the ketone group at the C-10 position. High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.[20][21][22]
Biological Activity and Mechanism of Action
The biological activity of 10-Oxo Docetaxel is presumed to be similar to that of Docetaxel, primarily targeting the microtubule network within cells.[9][25][26][27] A study on the closely related compound, 10-oxo-7-epidocetaxel, has shown significant in vitro anti-metastatic activity and the ability to induce cell cycle arrest in the G2-M phase.[11][28]
Microtubule Stabilization and Cell Cycle Arrest
Like other taxanes, 10-Oxo Docetaxel is expected to bind to β-tubulin, promoting the polymerization and stabilization of microtubules.[9][25][26][27] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition, preventing cell division and ultimately leading to apoptosis.[10][14][29][30]
Induction of Apoptosis via the Intrinsic Pathway
The G2/M arrest triggered by microtubule disruption is a potent signal for the initiation of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins.[7][17][20][23][26][31][32][33][34][35][36] It is hypothesized that 10-Oxo Docetaxel, similar to Docetaxel, may lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.[7][17][20][26][31][32][34][35][36]
Experimental Workflow for Biological Activity Assessment
The following workflow outlines a general approach to characterizing the biological activity of 10-Oxo Docetaxel.
Conclusion
10-Oxo Docetaxel is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While much of its biological activity is inferred from its parent compound and closely related structures, the available data suggest a similar mechanism of action centered on microtubule stabilization and the induction of apoptosis. Further research is warranted to fully elucidate the specific chemical and biological properties of 10-Oxo Docetaxel, which may offer new avenues for the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon in their exploration of this promising taxoid.
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